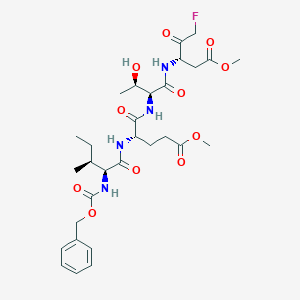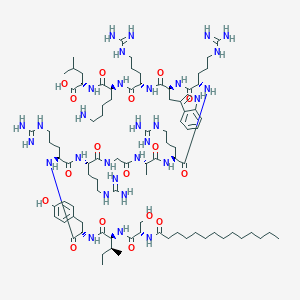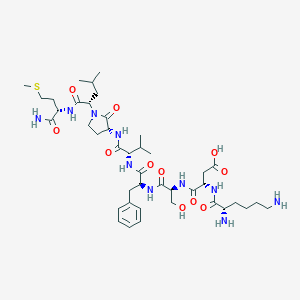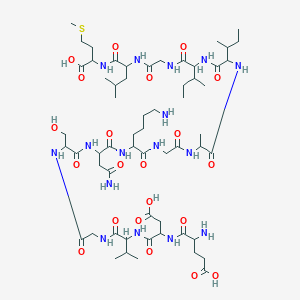
H-Asp-Gly-Glu-Ala-OH
Descripción general
Descripción
“H-Asp-Gly-Glu-Ala-OH” is a peptide with the sequence DGEA . It has a molecular formula of C14H22N4O9 and a molecular weight of 390.35 g/mol . It is also known as a 21 Integrin Ligand Peptide .
Synthesis Analysis
The synthesis of peptides like “this compound” involves protecting certain amino and carboxyl groups during the synthesis . The acylation of amino acids by treatment with acyl chlorides or anhydrides at pH > 10 serves to protect their amino groups from further reaction .Molecular Structure Analysis
The IUPAC name for “this compound” is (4S)-4-[[2-[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-5-[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid . Its InChI is InChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 390.35 g/mol . It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 10 .Aplicaciones Científicas De Investigación
Elemento Nutricional
Los péptidos que contienen aminoácidos como Asp (ácido aspártico), Gly (glicina), Glu (ácido glutámico) y Ala (alanina) se consideran elementos nutricionales importantes. Se sabe que superan fácilmente la capa de glucocáliz ácida adyacente a la membrana celular, lo que facilita una mejor absorción y utilización en el cuerpo .
Modificación del Gusto
El fragmento ácido (Asp-Glu-Glu) en los péptidos ha sido estudiado por su papel en la modificación del gusto. Las investigaciones han demostrado que el sabor de los péptidos puede variar con la ingesta de iones de sodio o potasio, que se pueden ajustar alterando las secuencias de péptidos compuestos de aminoácidos ácidos .
Unión e Reconocimiento de Integrinas
La secuencia peptídica H-Asp-Gly-Glu-Ala-OH contiene fragmentos que son capaces de unirse a las integrinas, que son receptores que facilitan la adhesión entre la célula y la matriz extracelular. La secuencia DGEA se une específicamente a la integrina α2β1, lo que la hace útil en estudios relacionados con la migración celular, la cicatrización de heridas y la metástasis del cáncer .
Síntesis y Modificación de Péptidos
En la síntesis de péptidos, el residuo de alanina (Ala) se puede activar y modificar selectivamente para introducir diversos grupos funcionales. Esto permite modificaciones posteriores al ensamblaje de los péptidos, lo cual es crucial para crear péptidos con propiedades específicas para aplicaciones específicas .
Funcionalización Biomédica
Los péptidos con secuencias como this compound se utilizan en la funcionalización biomédica debido a sus potentes dominios de reconocimiento y unión a integrinas. Esto los hace adecuados para el diseño de biomateriales que pueden interactuar con componentes celulares con fines terapéuticos .
Direcciones Futuras
Peptide-based materials like “H-Asp-Gly-Glu-Ala-OH” have potential applications in biomedical imaging . They could be used for X-ray computed tomography (CT), magnetic resonance imaging (MRI), fluorescence imaging (FLI), positron emission tomography (PET), single-photon emission computed tomography (SPECT), and multimodal imaging . Additionally, alterations in plasma-free amino acid profiles, including “this compound”, have been associated with the risks of developing type 2 diabetes and cancers .
Mecanismo De Acción
Target of Action
Peptides similar to this one have been shown to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
The mode of action of H-Asp-Gly-Glu-Ala-OH involves the formation of peptide bonds between the amino acids Aspartic Acid (Asp), Glycine (Gly), Glutamic Acid (Glu), and Alanine (Ala). This process occurs rapidly, resulting in a “protected” amino acid derivative. Once the desired peptide bond is formed, the protective group can be removed under relatively mild non-hydrolytic conditions .
Biochemical Pathways
Aspartic Acid (Asp) and Glutamic Acid (Glu) are involved in the citric acid cycle, a crucial metabolic pathway for cellular respiration . Glycine (Gly) and Alanine (Ala) are involved in protein synthesis and glucose metabolism .
Pharmacokinetics
Peptides are generally known to have variable bioavailability, depending on factors such as their size, charge, hydrophilicity, and the presence of specific transporters in the body .
Result of Action
For instance, some peptides can act as signaling molecules, influencing cell behavior, while others can have direct effects on cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues . For instance, Glycine (Gly) plays a critical role in the osmoregulation of fishes and shellfishes, such as oysters, in response to environmental stress .
Propiedades
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHXMUPSBUKRBW-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431344 | |
| Record name | DGEA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134580-64-6 | |
| Record name | DGEA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549502.png)




![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B549523.png)


